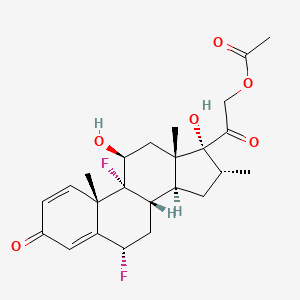![molecular formula C13H3ClN4O B1672952 7-Chlor-9-oxo-9H-indeno[1,2-b]pyrazin-2,3-dicarbonitril CAS No. 924296-39-9](/img/structure/B1672952.png)
7-Chlor-9-oxo-9H-indeno[1,2-b]pyrazin-2,3-dicarbonitril
Übersicht
Beschreibung
7-Chlor-9-oxo-9H-indeno[1,2-b]pyrazin-2,3-dicarbonitril ist ein potenter Inhibitor der Ubiquitin-spezifischen-Prozessierungs-Protease 7 (USP7). Diese Verbindung hat aufgrund ihrer Fähigkeit, das Ubiquitin-Proteasom-System zu modulieren, das eine entscheidende Rolle beim Abbau und der Regulierung von Proteinen in Zellen spielt, große Aufmerksamkeit erregt .
Wissenschaftliche Forschungsanwendungen
HBX 41108 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the ubiquitin-proteasome system and its role in protein degradation.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and protein stability.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to stabilize and activate p53, a tumor suppressor protein.
Industry: Utilized in the development of new drugs targeting the ubiquitin-proteasome system
Wirkmechanismus
Target of Action
The primary target of HBX 41108 is the ubiquitin-specific protease (USP) 7 , also known as HAUSP . USP7 is a member of the USP family of deubiquitinating enzymes, which are involved in the removal of ubiquitin from protein substrates .
Mode of Action
HBX 41108 acts as a catalytic site-targeting, uncompetitive, potent, and reversible inhibitor of USP7 . It exhibits little potency toward aspartic, serine, or other non-USP cysteine proteases .
Biochemical Pathways
By inhibiting USP7, HBX 41108 prevents the deubiquitination of the tumor suppressor protein p53 . This promotes the expression of p53 target genes, leading to the induction of p53-dependent apoptosis .
Pharmacokinetics
It is soluble in dmso at a concentration of 2 mg/ml , which may influence its bioavailability.
Result of Action
HBX 41108 exhibits antiproliferative potency in cancer cultures (HCT116 GI50 = 1 μM post 24 h treatment) by preventing USP7-mediated p53 deubiquitination . This leads to the promotion of p53 target genes expression and the induction of p53-dependent apoptosis .
Action Environment
It is known that the compound should be stored at a temperature of 2-8°c , suggesting that temperature could affect its stability.
Biochemische Analyse
Biochemical Properties
HBX 41108 plays a significant role in biochemical reactions, particularly in the inhibition of USP7, a member of the USP family . It exhibits little potency toward aspartic, serine, or other non-USP cysteine proteases . The compound interacts with the USP7 enzyme, preventing it from performing its usual function of removing ubiquitin from protein substrates .
Cellular Effects
In terms of cellular effects, HBX 41108 has been found to exhibit antiproliferation potency in cancer cultures . Specifically, it prevents USP7-mediated p53 deubiquitination, thereby promoting the expression of p53 target genes and inducing p53-dependent apoptosis .
Molecular Mechanism
The molecular mechanism of HBX 41108 involves its interaction with the USP7 enzyme. It inhibits USP7-mediated p53 deubiquitination, which leads to an increase in the levels of p53 and p21/WAF1, a p53 target gene . This results in the promotion of p53 target genes expression and the induction of p53-dependent apoptosis .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits antiproliferation potency in cancer cultures, such as HCT116, post 24-hour treatment .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von HBX 41108 erfolgt in mehreren Schritten, beginnend mit dem geeigneten Indeno-Pyrazin-Vorläufer. Die wichtigsten Schritte sind:
Bildung des Indeno-Pyrazin-Kerns: Dies wird durch eine Cyclisierungsreaktion unter Einbeziehung der geeigneten Vorläufer erreicht.
Einführung der Chlor-Gruppe: Dieser Schritt beinhaltet typischerweise eine Chlorierung unter Verwendung von Reagenzien wie Thionylchlorid oder Phosphorpentachlorid.
Bildung der Dicarbonitril-Gruppen: Dies wird durch eine Cyanierungsreaktion unter Verwendung von Reagenzien wie Natriumcyanid oder Kaliumcyanid unter kontrollierten Bedingungen erreicht.
Industrielle Produktionsverfahren
Die industrielle Produktion von HBX 41108 folgt ähnlichen Synthesewegen, wird aber für die Großproduktion optimiert. Dazu gehören:
Batch-Verfahren: Sicherstellung konsistenter Qualität und Ausbeute.
Reinigung: Verwendung von Techniken wie Umkristallisation oder Chromatographie, um eine hohe Reinheit zu erreichen.
Qualitätskontrolle: Strenge Tests, um sicherzustellen, dass die Verbindung die erforderlichen Spezifikationen erfüllt.
Chemische Reaktionsanalyse
Arten von Reaktionen
HBX 41108 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat erleichtert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Natriummethoxid, Kalium-tert-butoxid.
Hauptsächlich gebildete Produkte
Oxidation: Bildung der entsprechenden Oxo-Derivate.
Reduktion: Bildung reduzierter Derivate mit veränderten funktionellen Gruppen.
Substitution: Bildung substituierter Derivate mit unterschiedlichen funktionellen Gruppen, die die Chlor-Gruppe ersetzen.
Wissenschaftliche Forschungsanwendungen
HBX 41108 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um das Ubiquitin-Proteasom-System und seine Rolle beim Proteinabbau zu untersuchen.
Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse wie Apoptose, Zellzyklusregulation und Proteinstabilität.
Medizin: Als potenzielles Therapeutikum für die Krebsbehandlung erforscht, da es in der Lage ist, p53, ein Tumorsuppressorprotein, zu stabilisieren und zu aktivieren.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die das Ubiquitin-Proteasom-System anvisieren
Wirkmechanismus
HBX 41108 übt seine Wirkungen aus, indem es die Ubiquitin-spezifische-Prozessierungs-Protease 7 (USP7) hemmt. Diese Hemmung verhindert die Deubiquitinierung von p53, was zu seiner Stabilisierung und Aktivierung führt. Das stabilisierte p53 kann dann seine Zielgene aktivieren, was zu einer Zellzyklusarretierung und Apoptose führt. Dieser Mechanismus macht HBX 41108 zu einem vielversprechenden Kandidaten für die Krebstherapie .
Analyse Chemischer Reaktionen
Types of Reactions
HBX 41108 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
P5091: Ein weiterer USP7-Inhibitor mit ähnlichen Wirkmechanismen.
P22077: Ein USP7-Inhibitor, der für seine starken Antitumoreigenschaften bekannt ist.
Einzigartigkeit
HBX 41108 ist aufgrund seiner hohen Potenz und Selektivität für USP7 einzigartig. Es zeigt eine unkompetitive Hemmung, die unter USP7-Inhibitoren weniger verbreitet ist. Darüber hinaus hat HBX 41108 in präklinischen Studien vielversprechende Ergebnisse gezeigt, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht .
Eigenschaften
IUPAC Name |
7-chloro-9-oxoindeno[1,2-b]pyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H3ClN4O/c14-6-1-2-7-8(3-6)13(19)12-11(7)17-9(4-15)10(5-16)18-12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGPXXAUSQLTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=NC(=C(N=C23)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H3ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00581703 | |
| Record name | 7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924296-39-9 | |
| Record name | HBX-41108 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924296399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HBX-41108 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7JH7KSP8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















